4-(4-Methyl-1,3-oxazol-5-yl)aniline
Overview
Description
“4-(4-Methyl-1,3-oxazol-5-yl)aniline” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide spectrum of biological activities . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring attached to an aniline group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Chemical Reactions Analysis
Oxazole derivatives have been found to exhibit a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature .Scientific Research Applications
4-(4-Methyl-1,3-oxazol-5-yl)aniline-oxazol-5-yl aniline is commonly used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as 4-methyl-1,3-oxazol-5-yl-2-phenyl-1H-pyrrole and 4-methyl-1,3-oxazol-5-yl-2-thiophenecarboxaldehyde. It is also used as a catalyst in the synthesis of a variety of compounds, such as 2,4-dichlorobenzyl alcohol and 2-chloro-4-methyl-1,3-oxazol-5-yl-benzene. Additionally, this compound-oxazol-5-yl aniline is used as a reagent in the synthesis of a variety of pharmaceuticals, such as ibuprofen and naproxen.
Mechanism of Action
Target of Action
The primary target of “4-(4-Methyl-1,3-oxazol-5-yl)aniline” is human carbonic anhydrases (hCAs), which are enzymes involved in many important physiological and pathological processes . This compound, also known as oxazopt, has exhibited the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Mode of Action
The compound’s interaction with its targets involves inhibition of the hCAs, particularly hCA II . The molecule contains numerous reactive sites that facilitate a variety of applications in the fields of chemistry, biology, and material science .
Biochemical Pathways
The affected pathways primarily involve those regulated by hCAs. These enzymes play a crucial role in maintaining pH and CO2/HCO3- balance in various tissues, participating in biosynthetic reactions, and more . Inhibition of these enzymes can lead to significant downstream effects, including potential therapeutic applications in ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The compound’s action results in a potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also exhibits cytotoxic activity .
Advantages and Limitations for Lab Experiments
4-(4-Methyl-1,3-oxazol-5-yl)aniline-oxazol-5-yl aniline has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid at room temperature, which makes it easy to handle and store. A limitation of this compound-oxazol-5-yl aniline is that it is only slightly soluble in water, which can make it difficult to use in water-based reactions.
Future Directions
There are several potential future directions for research on 4-(4-Methyl-1,3-oxazol-5-yl)aniline-oxazol-5-yl aniline. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in the synthesis of other compounds and pharmaceuticals. Additionally, research could be done to explore its potential use as a catalyst in chemical reactions. Finally, further research could be done to explore its potential toxicity and interactions with biological molecules.
Safety and Hazards
The safety information for “4-(4-Methyl-1,3-oxazol-5-yl)aniline” indicates that it is classified under GHS07, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
4-(4-methyl-1,3-oxazol-5-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13-6-12-7)8-2-4-9(11)5-3-8/h2-6H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYHPMBYDBNIHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
267648-20-4 | |
Record name | 4-(4-methyl-1,3-oxazol-5-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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